Product packaging for Hexopyrronium(Cat. No.:CAS No. 14461-98-4)

Hexopyrronium

Cat. No.: B1206158
CAS No.: 14461-98-4
M. Wt: 332.5 g/mol
InChI Key: NEFZSDAFBFJUNW-UHFFFAOYSA-N
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Description

Hexopyrronium is a chemical compound of significant interest in scientific research, particularly in studies investigating dermal penetration and the effects of anticholinergic agents. Research utilizing carbon-14-labeled this compound has been instrumental in measuring and understanding the factors that influence percutaneous absorption, providing valuable data on how substances traverse the skin barrier . The primary research value of this compound lies in its anticholinergic properties. It functions as a muscarinic antagonist, competitively blocking acetylcholine at muscarinic receptors in various tissues . This mechanism is shared with its closely related analogue, Glycopyrronium (also known as Glycopyrrolate), a well-established synthetic quaternary ammonium compound . By inhibiting cholinergic transmission, this compound serves as a crucial tool for researchers exploring physiological processes mediated by the parasympathetic nervous system. Its application in preclinical studies helps elucidate pathways related to smooth muscle contraction, glandular secretions, and other autonomic functions. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30NO3+ B1206158 Hexopyrronium CAS No. 14461-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZSDAFBFJUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30NO3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863260
Record name 3-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14461-98-4
Record name Hexopyrronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014461984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXOPYRRONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO2WK2AK2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis of Precursors:

1,1-dimethyl-3-pyrrolidinol: This is the alcohol precursor for the pyrrolidinium (B1226570) portion of Hexopyrronium. While specific synthesis routes for this precursor are not detailed in the readily available literature, analogous N-alkylated 3-pyrrolidinols can be synthesized through various methods, including the reduction of corresponding 3-pyrrolidinones or the ring-opening of suitable epoxides with dimethylamine.

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid: This α-hydroxy acid is a crucial precursor. One established method for its synthesis involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide in a Grignard reaction. The resulting ester is then hydrolyzed to yield the desired carboxylic acid. google.com An alternative approach involves the reaction of cyclohexene (B86901) with benzoylformic acid ester in the presence of a Lewis acid to form a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester intermediate, which is subsequently hydrolyzed and reduced to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. google.com

Esterification:

The coupling of 1,1-dimethyl-3-pyrrolidinol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a critical step. This can be achieved through standard esterification methods. For instance, in the synthesis of the related compound glycopyrronium (B1196793) bromide, transesterification is a common method. newdrugapprovals.org This involves reacting an ester of the carboxylic acid (e.g., the methyl ester) with the amino alcohol in the presence of a catalyst, such as sodium metal. newdrugapprovals.org

Quaternization:

Novel Approaches in this compound Synthesis

Recent advances in synthetic organic chemistry offer potential for more efficient and selective syntheses of this compound and its isomers.

Stereoselective Synthesis of this compound Isomers

This compound possesses two chiral centers: one at the 3-position of the pyrrolidinium (B1226570) ring and another at the α-carbon of the acetate moiety. This results in the possibility of four stereoisomers. The development of stereoselective synthetic routes allows for the preparation of individual isomers, which is crucial for studying their specific biological activities.

Chiral Pyrrolidine Precursors: Stereoselective synthesis of the pyrrolidine moiety can be achieved using chiral starting materials, such as derivatives of proline or malic acid. researchgate.net Asymmetric hydrogenation or reduction of suitable prochiral precursors can also yield enantiomerically enriched 3-hydroxypyrrolidine derivatives. researchgate.net

Asymmetric Synthesis of the α-Hydroxy Acid: The synthesis of enantiopure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be accomplished through various asymmetric methods. These include the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation of a corresponding α-keto acid), or enzymatic resolution of a racemic mixture.

Chiral Center Potential Stereoselective Method Key Feature
Pyrrolidinium RingUse of chiral pool starting materials (e.g., L-proline)Readily available, enantiopure starting material
α-carbon of AcetateAsymmetric hydrogenation of a prochiral precursorCatalytic method, high enantioselectivity
α-carbon of AcetateEnzymatic resolution of racemic acidHigh specificity of enzymes

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quaternary ammonium (B1175870) compounds is an area of growing interest. google.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. google.com

Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce waste. For instance, solid acid catalysts could potentially be used for the esterification step, simplifying purification.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. This has been successfully applied to the synthesis of various quaternary ammonium salts. newdrugapprovals.org

Green Chemistry Principle Application in this compound Synthesis Potential Benefit
Safer SolventsUse of ionic liquids or water in esterification/quaternizationReduced toxicity and environmental impact
CatalysisEmploying recyclable solid catalysts for esterificationSimplified purification, reduced waste
Energy EfficiencyMicrowave-assisted quaternizationFaster reaction times, potentially higher yields

Derivatization Strategies for this compound as Research Probes

Derivatization of this compound can provide valuable tools for biological research, for example, by incorporating fluorescent tags or reactive groups.

A common strategy for derivatizing quaternary ammonium compounds for use as biological probes involves the introduction of a fluorescent moiety. This allows for the visualization and tracking of the molecule in biological systems.

One potential approach for creating a fluorescent this compound probe would be to modify one of the phenyl rings of the acetate moiety with a fluorescent group, such as a nitrobenzofurazan (NBD) or a coumarin (B35378) derivative. This would require the synthesis of a suitably functionalized 2-cyclohexyl-2-hydroxy-2-phenylacetic acid precursor.

Alternatively, if a derivative of this compound with a reactive handle (e.g., a primary amine or a carboxylic acid) were synthesized, it could be conjugated to a wide range of commercially available fluorescent dyes using standard bioconjugation chemistry.

Probe Type Derivatization Strategy Potential Application
Fluorescent ProbeIncorporation of a fluorophore onto the phenyl ringCellular imaging, receptor binding studies
Biotinylated ProbeConjugation of biotin (B1667282) to a functionalized analogAffinity purification of binding partners
Photoaffinity ProbeIntroduction of a photo-reactive groupCovalent labeling of target proteins

Introduction of Reporter Moieties (e.g., Radiolabeling, Fluorescent Tags)

Specific studies detailing the radiolabeling or fluorescent tagging of the this compound molecule could not be identified in the available literature. General methodologies for the radiolabeling of quaternary ammonium compounds have been described, which could theoretically be adapted for this compound. These methods often involve the incorporation of radionuclides such as Carbon-14 or Tritium. moravek.com Similarly, the attachment of fluorescent tags to molecules for research purposes is a common practice in medicinal chemistry, often involving the reaction of a reactive derivative of the fluorophore with the target molecule. biomol.combroadpharm.com However, no published research specifically applies these techniques to this compound.

Synthesis of Chemically Modified Analogs for Specific Research Applications

There is no information available in the scientific literature concerning the synthesis of chemically modified analogs of this compound. The development of such analogs would typically involve altering the functional groups of the parent molecule to investigate structure-activity relationships or to enhance specific properties. While this is a common strategy in drug discovery and chemical biology, it has not been publicly documented for this compound.

Core Structural Features Governing this compound's Pharmacological Activity

The pharmacological activity of this compound is dictated by a combination of its distinct chemical moieties. These include a quaternary ammonium group, a pyrrolidinium ring, and specific ester and phenylacetyl components.

While specific detailed SAR data for this compound's pyrrolidinium ring substitutions were not detailed in the provided search results, general principles of SAR indicate that modifications to cyclic structures like the pyrrolidinium ring can significantly impact binding affinity. Substitutions on the ring can alter the molecule's steric profile, influencing its fit within a receptor's binding pocket. Changes in lipophilicity or the introduction of polar groups can also affect interactions with the surrounding protein environment and solvent. These modifications can either enhance or diminish binding by optimizing complementary shape, charge distribution, and hydrophobic interactions taylorfrancis.comoptibrium.commdpi.com.

Specific SAR data detailing the impact of the acetylenic and cyclohexylhydroxyphenylacetyl moieties within this compound were not explicitly found in the provided literature snippets. However, in the broader context of SAR, complex functional groups like these are crucial for fine-tuning receptor interactions. The acetylenic group, with its rigid linear structure and π-electron system, can engage in specific π-π stacking or van der Waals interactions. The cyclohexylhydroxyphenylacetyl moiety, with its aromatic ring, hydroxyl group, and bulky cyclohexyl ring, offers multiple points for interaction. The phenyl ring can participate in π-π stacking and hydrophobic interactions, the hydroxyl group can form hydrogen bonds, and the cyclohexyl group can contribute to hydrophobic binding. The precise orientation and chemical nature of these groups are vital for achieving high affinity and selectivity towards specific biological targets taylorfrancis.comoptibrium.commdpi.com.

Molecular Docking and Computational Modeling of this compound Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for predicting and understanding how molecules like this compound interact with their biological targets at an atomic level nih.govfmhr.orgjscimedcentral.comnih.gov. These methods allow researchers to visualize potential binding modes, estimate binding affinities, and explore the dynamic behavior of ligand-protein complexes.

Molecular docking simulates the binding process of a ligand to a protein by predicting the preferred orientation and binding mode jscimedcentral.com. This process generates potential binding poses, which are then ranked using scoring functions that estimate binding affinity nih.govnih.gov. Tools like the Protein–Ligand Interaction Profiler (PLIP) can be used to identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's active site residues mdpi.com. Understanding these detailed interactions is crucial for characterizing a ligand's mechanism of action and for identifying potential off-target effects cambridgeproteinarrays.comresearchgate.net. For this compound, docking studies would aim to reveal how its quaternary ammonium group, ester linkages, and other functional groups engage with specific amino acid residues in its target protein.

Compound Names Mentioned in the Article

this compound

Acetylcholine (B1216132)

Amino acids

Dopamine

Fatty acids

Histamine

The available literature provides general insights into muscarinic receptor subtypes, their functions, and SAR studies for other classes of muscarinic ligands or compounds targeting different receptor systems nih.govbiomolther.orgmdpi.comnih.govvanderbilt.edumdpi.comnih.govpsu.edunih.govuni-regensburg.denih.govderpharmachemica.comgoogle.com. However, specific studies focusing on the synthesis, SAR analysis, and subsequent binding site characterization using this compound analogs were not found within the scope of this investigation.

Without specific research findings on this compound analogs and their interaction with muscarinic receptor binding sites, it is not possible to generate the detailed and scientifically accurate content required for the specified section, including data tables, as per the instructions.

The searches conducted did not yield any specific preclinical or in vitro data pertaining to the pharmacological mechanisms and molecular interactions of the chemical compound "this compound". While "this compound bromide" is identified as an anticholinergic agent ontosight.ai, and its chemical properties and use in some historical studies related to gastric secretion are noted ontosight.aibioline.org.brphytopharmajournal.comajol.infogoogle.com, the detailed information required for the specified outline, such as receptor binding affinities, selectivity profiles for muscarinic and nicotinic receptor subtypes, or effects on specific cellular signaling pathways and ion channels, was not found in the provided search results.

Therefore, it is not possible to generate the requested article with the required depth of scientific detail and data tables focused solely on this compound's mechanisms and molecular interactions based on the available information.

Compound Name Table:

this compound

this compound bromide

Hexoprenaline sulfate (B86663) (mentioned in a search result, but not this compound)

Hexamethonium (mentioned in a search result, but not this compound)

Hexafluronium bromide (mentioned in a search result, but not this compound)

Oxypyrronium bromide (mentioned in a search result, but not this compound)

Ritropirronium bromide (mentioned in a search result, but not this compound)

Etipirium iodide (mentioned in a search result, but not this compound)

Fenclexonium methylsulfate (B1228091) (mentioned in a search result, but not this compound)

Tricyclamol chloride (procyclidine methochloride) (mentioned in a search result, but not this compound)

Tiemonium iodide (mentioned in a search result, but not this compound)

Hexasonium iodide (mentioned in a search result, but not this compound)

Oxysonium iodide (mentioned in a search result, but not this compound)

Darifenacin (mentioned in a search result, but not this compound)

Xanomeline (mentioned in a search result, but not this compound)

Pharmacological Mechanisms and Molecular Interactions of Hexopyrronium Preclinical and in Vitro Focus

Cellular and Subcellular Signaling Pathways

Influence on Intracellular Calcium Dynamics

Intracellular calcium dynamics play a critical role in a myriad of cellular processes, including muscle contraction and glandular secretion nih.govibidi.comhilarispublisher.comnih.gov. In smooth muscle cells, an increase in intracellular calcium concentration ([Ca²⁺]i) is a key event triggering contraction nih.govhilarispublisher.com. While various cellular models and isolated tissue preparations are utilized to study these calcium-dependent mechanisms nih.goviworx.comanimalab.eusemanticscholar.orgbioline.org.brnih.govmdpi.comresearchgate.net, direct research findings specifically detailing Hexopyrronium's influence on intracellular calcium dynamics in preclinical or in vitro models were not identified within the scope of the provided literature. However, the known effects of this compound on gastric secretion suggest an interaction with physiological processes that are modulated by intracellular calcium signaling.

Enzyme Interactions and Metabolic Modulation

This compound as a Probe Substrate for Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C19)

Cytochrome P450 enzymes, such as CYP2B6 and CYP2C19, are frequently studied in drug metabolism and interaction assessments using specific probe substrates fda.govmdpi.com. These probe substrates are utilized to characterize the activity and potential inhibition or induction of specific CYP isoforms wuxiapptec.comevotec.comnih.gov. However, the provided literature does not identify this compound as a recognized probe substrate for CYP2B6 or CYP2C19. The literature does note that for CYP2B6, there are currently no established sensitive index substrates fda.gov. For CYP2C19, various substrates like (S)-mephenytoin, (R)-omeprazole, and (S)-omeprazole have been used in inhibition studies nih.gov.

Inhibition or Activation of Other Relevant Enzyme Systems

Beyond the CYP system, other enzyme families, such as UDP-glucuronosyltransferases (UGTs), are also involved in drug metabolism openaccessjournals.comcriver.com. Assessing a compound's potential to inhibit or activate these enzyme systems is a standard part of preclinical drug development bioivt.com. The search results did not yield specific information regarding this compound's direct inhibition or activation of other enzyme systems relevant to drug metabolism or cellular signaling.

Functional Studies in Isolated Tissue Preparations and Cellular Models

Isolated tissue preparations and cellular models are indispensable tools for investigating the pharmacological effects of compounds in a controlled environment, free from the complexities of a whole organism iworx.comanimalab.eubioline.org.brnih.gov. These models allow for the examination of specific physiological responses, such as smooth muscle contraction and glandular secretion.

Modulation of Glandular Secretion in Isolated Organs

Preclinical investigations have examined the effects of this compound bromide on gastric secretion. A notable study by Alphin and Ward (1967), referenced in multiple sources, reported on the actions of this compound bromide on gastric secretion in dogs and rats cabidigitallibrary.orgmicrobiojournal.comnih.govscispace.comresearchgate.netresearchgate.net. These findings indicated that this compound bromide led to a decrease in gastric volume and total acidity in rats. This modulation of gastric secretion suggests a functional impact on glandular activity within the gastrointestinal system.

Table 1: Summary of this compound Bromide Effects on Gastric Secretion (Preclinical)

ParameterObserved EffectReference(s)
Gastric SecretionDecreased gastric volume and total acidity in rats. cabidigitallibrary.org, microbiojournal.com, nih.gov, scispace.com, researchgate.net, researchgate.net
Gastric UlcerationReduction in gastric lesion formation in rats (inferred from ulceration studies). cabidigitallibrary.org, microbiojournal.com, nih.gov, scispace.com, researchgate.net, researchgate.net

Preclinical Pharmacokinetics and Biodistribution Studies of Hexopyrronium

Absorption Characteristics and Membrane Permeation

The absorption of Hexopyrronium into the systemic circulation or target tissues is a critical determinant of its potential efficacy and requires evaluation through various permeability models.

In Vitro Permeability Studies (e.g., Caco-2 Cell Monolayers, Dermal Models)

In vitro models are extensively used to predict drug absorption. The Caco-2 cell monolayer system, derived from human colon adenocarcinoma cells, serves as a well-established model for simulating the intestinal epithelial barrier. These cells differentiate to form tight junctions, mimicking the paracellular and transcellular transport pathways of the human intestine nih.govgubra.dkbioagilytix.comcn-bio.comnih.gov. The rate of transport across this monolayer is quantified by the apparent permeability coefficient (Papp), a key metric used to predict oral absorption gubra.dknih.govuq.edu.auturkjps.orgresearchgate.net. Regulatory bodies like the FDA and EMA recognize the Caco-2 assay for its correlation with human intestinal permeability nih.gov.

Dermal models, typically utilizing excised human or animal skin mounted in diffusion cells (e.g., Franz diffusion cells), are employed to assess the absorption of compounds applied topically. These models evaluate the skin's barrier function and the compound's ability to permeate through the stratum corneum and into the underlying layers nih.govtjrbiosciences.comoecd.orglnhlifesciences.org.

Table 1: Representative In Vitro Caco-2 Permeability Classifications

Permeability ClassRepresentative Papp Range (×10⁻⁶ cm/s)DescriptionSource Reference
Low< 0.74Poorly absorbed compounds uq.edu.au
Moderate1.29 – 16.0Compounds with intermediate absorption potential nih.gov
High13.0 – 76.7Well-absorbed compounds nih.gov

Factors Influencing Permeation (e.g., pH, Vehicle Effects like DMSO)

Several factors can significantly influence the permeation of this compound across biological membranes. The chemical environment, such as pH, can affect the ionization state and solubility of a compound, thereby altering its permeability turkjps.org.

Vehicle composition is also crucial, particularly for topical or oral formulations. Dimethyl sulfoxide (B87167) (DMSO) is a well-known penetration enhancer that can increase membrane permeability. Its mechanism is thought to involve the induction of transient water pores in cell membranes, facilitating the passage of active substances nih.goveuropa.eunih.gov. Studies have shown that DMSO can enhance the penetration of quaternary compounds like this compound bromide nih.gov.

Absorption Profiles in Defined Animal Models

To understand oral absorption, studies in animal models such as rodents (rats, mice) and dogs are conducted. These studies involve administering this compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and other biological fluids over time nih.govoecd.orgeuropa.eubiotechfarm.co.il. Key pharmacokinetic parameters derived from these studies include:

Cmax: Maximum plasma concentration achieved.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

Bioavailability (F): The fraction of the administered dose that reaches systemic circulation, often assessed by comparing oral to intravenous administration.

Allometric scaling is frequently used to extrapolate these parameters from preclinical species to predict human pharmacokinetics nih.govbioagilytix.compk-db.com.

Table 2: Illustrative Preclinical Oral Pharmacokinetic Parameters in Animal Models

ParameterRat (Oral)Mouse (Oral)Dog (Oral)Human (Predicted)Source Reference (General)
Tmax (h)0.25 – 60.25 – 60.25 – 6N/A nih.gov
Cmax (µg/g or ng/mL)Varies widelyVaries widelyVaries widelyN/A nih.govnih.gov
AUC₀₋₂₄h (µg·h/g)Varies widelyVaries widelyVaries widelyN/A nih.gov
Bioavailability (%)21 – 6821 – 6821 – 68N/A nih.gov

Distribution and Tissue Uptake

Once absorbed, this compound will distribute throughout the body, with its distribution pattern influencing its therapeutic effect and potential off-target accumulation.

Biodistribution Studies in Animal Models (e.g., Using Radiolabeled this compound)

Biodistribution studies are crucial for understanding how a compound distributes to various tissues and organs. These studies often involve administering a radiolabeled version of the compound (e.g., with isotopes like ¹¹¹In, ⁸⁹Zr, ¹⁴C) and then quantifying its concentration in different tissues at various time points post-administration nih.govthno.orgmdpi.comresearchgate.netfrontiersin.orgru.nl. Techniques like SPECT/CT imaging and ex vivo tissue counting are employed to map the compound's distribution thno.orgmdpi.comresearchgate.netru.nl. The results are typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as tissue-to-plasma concentration ratios thno.orgresearchgate.netnih.gov. These studies help identify target organs, assess potential accumulation in non-target tissues, and inform toxicological assessments frontiersin.org.

Table 3: Representative Tissue Distribution of Radiolabeled Antibodies (%ID/g) in Mice

TissueRepresentative Uptake (%ID/g)Source Reference
Liver10 – 15 thno.org
Spleen~4 thno.org
Kidney~4 thno.org
Lung1.7 (± 0.7) thno.org
Brain< 1 thno.orgnih.gov
Muscle~4 nih.gov
Skin~16 nih.gov
Tumor (TRP1+)37.7 (± 5.3) ru.nl

Note: Specific biodistribution data for this compound was not found. The table provides illustrative data for radiolabeled antibodies, demonstrating the type of quantitative information obtained in such studies.

Evaluation of Blood-Brain Barrier Penetration in Preclinical Models

The blood-brain barrier (BBB) is a highly selective physiological barrier that protects the central nervous system (CNS) from circulating substances nih.govprofil.comthno.org. For drugs targeting the CNS, effective penetration of the BBB is paramount. Factors such as molecular lipophilicity, size, charge, and interaction with efflux transporters (e.g., P-glycoprotein, BCRP) significantly influence BBB permeability profil.comthno.orgnih.gov.

Preclinical assessment of BBB penetration can involve in vitro models that mimic BBB endothelial cells or in vivo studies measuring compound concentrations in brain tissue relative to plasma researchgate.nettjrbiosciences.comprofil.comnih.govnih.gov. The brain-to-plasma ratio or free brain-to-free plasma ratio (Kpuu) are common metrics used to quantify BBB penetration researchgate.nettjrbiosciences.comnih.gov. Compounds with high BBB penetration are essential for treating neurological disorders.

Analytical Methodologies for Hexopyrronium Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental separation technique used to isolate individual components from a mixture. In the context of Hexopyrronium analysis, various forms of liquid chromatography are paramount.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating, identifying, and quantifying specific components in mixtures, including pharmaceuticals and biological samples wikipedia.orgopenaccessjournals.comadvancechemjournal.comresearchgate.netshimadzu.com. The principle of HPLC involves passing a liquid sample through a column packed with adsorbent material (stationary phase) under high pressure, where components separate based on their differential interactions with the stationary phase and the mobile phase wikipedia.orgadvancechemjournal.comshimadzu.com.

HPLC systems typically consist of solvent reservoirs, a pump, an injector, a column, and a detector advancechemjournal.comshimadzu.com. Detection systems commonly used with HPLC include UV-Vis detectors, fluorescence detectors, and mass spectrometers, which enhance the specificity and sensitivity of the analysis openaccessjournals.comlongdom.org. For instance, a validated HPLC method for determining chemical purity might use a UV detector set at a specific wavelength, such as 220 nm, with a C18 column and a mobile phase composed of water and acetonitrile (B52724) with a buffer nih.gov. Such methods are evaluated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy nih.govresearchgate.net.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds researchgate.net. It involves vaporizing the sample and passing it through a column using an inert gaseous mobile phase researchgate.net. While GC-MS is effective for identifying volatile organic compounds (VOCs) like ketones, alcohols, and terpenoids nih.govmdpi.com, its application to this compound would depend on whether this compound or its relevant metabolites are sufficiently volatile or can be derivatized to become volatile metbio.net. GC-MS is particularly suited for analyzing samples like essential oils, hydrocarbons, and solvents researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over traditional HPLC, employing smaller particle sizes in the stationary phase and operating at higher pressures ijsrtjournal.comresearchgate.netwiley.comwaters.comnih.gov. These advancements lead to faster analysis times, improved resolution, and enhanced sensitivity ijsrtjournal.comresearchgate.netwiley.comwaters.com. UPLC systems can significantly reduce analysis times while maintaining or improving separation quality, making them valuable for high-throughput environments longdom.orgijsrtjournal.comwaters.com. UPLC is widely applied in pharmaceutical quality control, impurity profiling, and stability testing ijsrtjournal.com, and it can be coupled with mass spectrometry for more comprehensive analysis longdom.orgwiley.comnih.gov.

Mass Spectrometry Applications for this compound and its Metabolites

Mass Spectrometry (MS) is a powerful detection and identification technique that can be coupled with chromatographic methods to provide detailed molecular information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often referred to as tandem mass spectrometry, is a gold standard for analyzing drug metabolites in biological samples due to its high sensitivity, specificity, and ability to analyze complex mixtures researchgate.netalwsci.comesogu.edu.tr. LC-MS/MS combines the separation power of liquid chromatography with the detection and quantification capabilities of mass spectrometry researchgate.netesogu.edu.tr. In LC-MS/MS, analytes separated by LC are ionized and then fragmented in a collision cell. The resulting fragment ions are then mass-analyzed, providing unique fragmentation patterns for compound identification and highly sensitive quantification esogu.edu.trijpras.com. This technique is crucial for detecting metabolites at trace levels in biological matrices alwsci.com. LC-MS/MS is widely used in pharmaceutical industries and biomedical research for applications such as pharmacokinetics, metabolite profiling, and therapeutic drug monitoring researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of molecules and identifying novel or unknown metabolites alwsci.comijpras.comthermofisher.comresearchgate.net. HRMS systems, such as those employing Time-of-Flight (TOF) or Orbitrap analyzers, can achieve high resolution (e.g., 35,000 at 200 m/z) and accurate mass measurements (e.g., within 5 ppm deviation) ijpras.comresearchgate.net. This precision allows for the differentiation of isobaric compounds and the unambiguous assignment of molecular formulas researchgate.netnih.gov. HRMS is particularly valuable in metabolomics for increasing the coverage and quality of metabolite identification, complementing genomic and proteomic studies thermofisher.commdpi.com. When coupled with liquid chromatography (LC-HRMS), it offers a powerful approach for metabolite identification in complex biological samples thermofisher.comnih.gov.

Hexopyrronium As a Research Tool and Future Academic Directions

Theoretical and Computational Applications in Pharmacological Modeling

Simulation of Hexopyrronium Pharmacokinetics in Complex Biological Systems

Predicting how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system is crucial for understanding its therapeutic potential and optimizing its delivery. Physiologically-based pharmacokinetic (PBPK) modeling is a powerful in silico tool that simulates these processes by incorporating physiological parameters of the body and drug-specific properties biopharmaservices.comresearchgate.netfrontiersin.orgevotec.comnih.gov.

PBPK models can predict a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles across various populations and conditions biopharmaservices.com. They are instrumental in understanding drug exposure, identifying potential drug-drug interactions, and evaluating the impact of genetic variability on drug metabolism biopharmaservices.comfrontiersin.org. By integrating in vitro data with physiological information, PBPK models can extrapolate drug behavior from preclinical species to humans, thereby reducing the need for extensive in vivo testing and accelerating drug development researchgate.netevotec.comnih.gov.

While direct pharmacokinetic simulation data for this compound is not available in the provided search snippets, the general framework of PBPK modeling involves simulating various ADME processes. For instance, studies on other compounds have reported parameters such as permeability, solubility, plasma protein binding, and tissue concentrations nih.gov. Understanding the physicochemical properties of this compound, such as its solubility and lipophilicity, would be essential inputs for developing such simulation models. Research has also indicated that this compound bromide, as a quaternary ammonium (B1175870) compound, may have distinct pharmacokinetic characteristics compared to tertiary amines oecd.orggoogle.comoecd.org.

PK ProcessRepresentative ParameterTypical UnitRelevance to Drug Behavior
Absorption Oral Bioavailability%Fraction of dose reaching systemic circulation
Permeabilitye.g., cm/sRate of passage across biological membranes
Distribution Volume of Distribution (Vd)L/kg or LExtent to which a drug distributes into tissues
Plasma Protein Binding%Extent of drug bound to plasma proteins
Metabolism Clearance (CL)L/hr or mL/minRate at which drug is removed from the body by metabolism
Half-life (t½)hr or daysTime taken for drug concentration to reduce by half
Excretion Renal ClearancemL/minRate of drug removal by kidneys
Biliary Excretion% of doseFraction of drug eliminated via bile

Unexplored Research Avenues and Conceptual Advances for this compound Derivatives

The exploration of this compound derivatives offers significant potential for developing novel therapeutic agents or refining existing ones. Based on its known properties and general trends in medicinal chemistry, several avenues for future research can be conceptualized.

One significant area of exploration lies in formulation and drug delivery . Research has touched upon developing formulations for controlled absorption and once-daily administration of pharmaceutically active compounds, including mentions of this compound bromide in this context google.com. Investigating novel drug delivery systems, such as nanoparticles or prodrug strategies, could enhance the pharmacokinetic profile of this compound, potentially improving its bioavailability, duration of action, or tissue targeting. The development of prodrugs designed to improve physicochemical, biopharmaceutical, or pharmacokinetic properties is a well-established strategy that could be applied to this compound derivatives google.com.

Furthermore, given this compound bromide's classification as an anticholinergic agent, research could focus on structure-activity relationship (SAR) studies to design derivatives with improved selectivity for specific muscarinic receptor subtypes or with modulated activity profiles. Understanding the SAR of existing anticholinergics can guide the rational design of this compound analogs with potentially enhanced therapeutic benefits or reduced side effects in areas like gastrointestinal motility or glandular secretion, where anticholinergics have historically found application paspk.orgmdpi.comresearchgate.net.

Conceptual advances could also involve leveraging computational tools more extensively. For example, in silico screening of large compound libraries based on pharmacophore models derived from this compound or related structures could identify novel lead compounds. Similarly, integrating QSAR and PBPK modeling could predict the ADME properties and efficacy of designed this compound derivatives before synthesis, streamlining the drug discovery process. The application of machine learning and AI in conjunction with PBPK modeling is an emerging trend that could predict drug efficacy and optimize compound screening frontiersin.org.

Finally, exploring the pharmacological space occupied by anticholinergic compounds could reveal new therapeutic indications for this compound derivatives, potentially in areas such as neurodegenerative diseases, where related compounds are being investigated google.com.

Compound List:

this compound

this compound bromide

Hydrocortisone

Benzoic acid

Caffeine

Testosterone

Fluroxypyr

Fluroxypyr Methyl Ester

Fluroxypyr Methylheptyl Ester

Isosilybin A

Amphotericin B

Ibrutinib

Memantine

Trospium chloride

Procyclidine

Tiemonium iodide

Donepezil

Naproxen

Indomethacin

Sorafenib

Permethrin

Ranitidine

Omeprazole

Sucralfate

Albendazole

Q & A

Q. What are the primary pharmacological mechanisms of hexopyrronium bromide, and how are they experimentally validated?

this compound bromide functions as an antihistaminic and anticholinergic agent, primarily inhibiting gastric secretion. Experimental validation involves in vitro receptor-binding assays (e.g., muscarinic acetylcholine receptors) and in vivo models such as gastric acid secretion studies in dogs and ulceration assays in rats. Key historical studies, like Alphin & Ward (1967), utilized canine gastric fistula preparations to measure secretory inhibition, providing foundational mechanistic insights .

Q. What experimental models are standard for evaluating this compound’s antisecretory effects?

Preclinical models include:

  • Canine gastric fistula models : Quantify basal and stimulated acid secretion via histamine or carbachol challenges .
  • Rat ulceration assays : Assess protective effects against induced gastric lesions (e.g., ethanol or stress-induced ulcers) .
  • Receptor specificity studies : Competitive binding assays using radiolabeled ligands (e.g., [³H]-QNB for muscarinic receptors) to determine affinity and selectivity .

Q. Which historical studies are critical for understanding this compound’s pharmacological profile?

Alphin & Ward (1967) remains pivotal, demonstrating dose-dependent inhibition of gastric acid secretion in dogs (ED₅₀ = 0.5 mg/kg IV) and ulceroprotective effects in rats. This study established methodologies for evaluating antisecretory agents, including pH-metric analysis and histopathological scoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different experimental systems?

Contradictions (e.g., interspecies variability in drug response) require:

  • Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess bioavailability, tissue distribution, and metabolite activity across species .
  • Mechanistic redundancy checks : Use knockout animal models or receptor antagonists to isolate target pathways .
  • Meta-analysis of historical data : Systematically evaluate variables like dosing protocols, animal strains, and measurement techniques .

Q. What methodological considerations are critical for optimizing in vivo studies of this compound’s anticholinergic effects?

Key factors include:

  • Dose standardization : Account for species-specific metabolic rates (e.g., mg/kg vs. body surface area scaling) .
  • Control for off-target effects : Co-administer selective receptor blockers (e.g., atropine for muscarinic receptors) to confirm specificity .
  • Longitudinal monitoring : Track plasma drug levels via HPLC-MS to correlate exposure with efficacy .

Q. What challenges arise in synthesizing and characterizing this compound derivatives, and how are they addressed?

Synthesis challenges include:

  • Quaternary ammonium stability : Hygroscopic properties require anhydrous conditions and inert atmospheres during synthesis .
  • Stereochemical characterization : Use chiral HPLC or X-ray crystallography to resolve enantiomeric purity, critical for receptor-binding studies .
  • Purity validation : Combine elemental analysis, NMR, and mass spectrometry to confirm structural integrity .

Q. How can researchers contextualize this compound’s investigational status with modern therapeutic paradigms?

  • Comparative efficacy studies : Benchmark against newer agents (e.g., proton-pump inhibitors) using standardized endpoints like gastric pH elevation .
  • Translational biomarkers : Identify surrogate markers (e.g., pepsinogen levels) to bridge preclinical and clinical outcomes .
  • Ethical frameworks : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Methodological Guidelines

  • Reproducibility : Document experimental protocols in detail, including animal strain specifics, drug formulation (e.g., solvent used), and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Data Interpretation : Use effect-size metrics (e.g., Cohen’s d) rather than p-values alone to assess clinical significance .
  • Literature Synthesis : Employ systematic review tools (PRISMA guidelines) to aggregate fragmented historical data into actionable insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.